3-Amino-7-bromo-1,2,4-benzotriazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,2,4-benzotriazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGHEZITGZIITP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312349 | |
| Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500889-65-6 | |
| Record name | 3-Amino-7-bromo-1,2,4-benzotriazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Amino 7 Bromo 1,2,4 Benzotriazine and Its Structural Analogs
Established Synthetic Routes to the 1,2,4-Benzotriazine (B1219565) Nucleus
The synthesis of the 1,2,4-benzotriazine core has been a subject of chemical research since its first reported synthesis in the late 19th century. osi.lvresearchgate.net Over the years, a variety of methods have been developed, ranging from classical condensation reactions to modern metal-catalyzed approaches. researchgate.net
Cyclocondensation Reactions for Triazine Ring Formation
Cyclocondensation reactions represent a fundamental and widely utilized strategy for constructing the 1,2,4-benzotriazine ring system. These methods typically involve the reaction of an ortho-disubstituted benzene (B151609) precursor with a reagent that provides the remaining nitrogen and carbon atoms to complete the heterocyclic ring.
A classic approach involves the condensation of ortho-phenylenediamines with α-keto-acids or their esters, which provides a direct route to 3-substituted-1,2,4-benzotriazines. rsc.org Another prominent method is the Bischler synthesis, which utilizes the reaction of α-arylazo-α-phenylacetonitrile or similar precursors to form the triazine ring. researchgate.net More contemporary cyclocondensation strategies include the reaction of heterocyclic carbonyl compounds with appropriate reagents. ijpsr.info For instance, the synthesis of 1,2,3-benzotriazin-4(3H)-ones can be achieved from 2-aminobenzamides using tert-butyl nitrite. researchgate.net
A notable example is the reaction of benzofuroxan (B160326) with cyanamide (B42294), which leads to the formation of 3-amino-1,2,4-benzotriazine-1,4-dioxide, a key intermediate that can be further modified. chemicalbook.com These methods, while effective, often rely on the availability of specific and sometimes complex starting materials. rsc.org
Metal-Catalyzed Cyclization and Coupling Approaches
Modern organic synthesis has increasingly turned to metal-catalyzed reactions for the efficient and selective formation of heterocyclic rings. The synthesis of 1,2,4-benzotriazines has significantly benefited from these advancements, with copper and palladium catalysts being particularly prominent.
A significant copper-catalyzed method involves the coupling of o-haloacetanilides with N-Boc hydrazine, using a CuI/1H-pyrrole-2-carboxylic acid catalytic system. organic-chemistry.org The resulting N'-arylated product undergoes copper-catalyzed oxidation in the air, followed by deprotection with trifluoroacetic acid (TFA) and subsequent in-situ cyclization to yield the 1,2,4-benzotriazine core in excellent yields. organic-chemistry.orgscispace.com
Palladium catalysis has also been employed, for example, in the annulation reaction of 1,3-diaryltriazenes in the presence of carbon monoxide to produce benzotriazin-4(3H)-ones. nih.govacs.org A novel, metal-free approach, while outside the direct scope of metal-catalysis, is the [5+1] cycloaddition-aromatization of benzotriazoles with sulfur ylides, which offers a mild and efficient alternative for constructing the 1,2,4-benzotriazine skeleton. acs.orgorganic-chemistry.orgnih.gov
| Catalyst/Reagents | Starting Materials | Key Features | Reference |
|---|---|---|---|
| CuI / 1H-pyrrole-2-carboxylic acid | o-Haloacetanilides, N-Boc hydrazine | Room temperature coupling, subsequent oxidation and in-situ cyclization. | organic-chemistry.orgscispace.com |
| Pd-catalyst / CO | 1,3-Diaryltriazenes | Annulation reaction to form benzotriazin-4(3H)-ones. | nih.govacs.org |
Strategies Involving Reductive Cyclization of Precursors
Reductive cyclization offers a powerful pathway to the 1,2,4-benzotriazine nucleus, typically starting from ortho-nitroaryl precursors. The in-situ reduction of a nitro group to an amine, which then undergoes intramolecular cyclization, is a common theme in these syntheses.
One such strategy involves the reduction of an o-nitrophenylhydrazone, leading to an intermediate that cyclizes and is subsequently oxidized to form the aromatic 1,2,4-benzotriazine ring. scispace.com For example, 3-spiro-3,4-dihydro-1,2,4-benzotriazine can be prepared through the reduction of a 2-nitrophenylhydrazone, followed by intramolecular cyclization and subsequent oxidation of the resulting tetrahydrobenzotriazine intermediate. scispace.com Another approach involves the oxidative rearrangement of 3-aminoindazoles. nih.govacs.org The choice of reducing agent is critical, as strong reductants can sometimes lead to undesired ring contractions, forming benzimidazoles instead. researchgate.net
Specific Synthetic Strategies for the Introduction of Amino and Bromo Moieties
To synthesize the target molecule, 3-Amino-7-bromo-1,2,4-benzotriazine, specific methods are required to introduce the 3-amino and 7-bromo functionalities onto the benzotriazine framework. This can be achieved either by direct functionalization of a pre-formed ring or by using appropriately substituted precursors.
Direct Amination and Bromination Procedures
The direct introduction of substituents onto the 1,2,4-benzotriazine ring can be challenging. However, related methodologies provide insight into potential pathways. For instance, 1,2,4-benzotriazines can be synthesized through the direct amination of quinoxalones using hydroxylamine-O-sulfonic acid, followed by oxidation and ring expansion. rsc.org While this is not a direct amination of the benzotriazine ring itself, it demonstrates a route to amino-substituted analogs.
Direct bromination of the 1,2,4-benzotriazine ring system is less commonly reported, and such reactions would likely be governed by the electronic nature of the existing substituents on the benzene portion of the molecule. The synthesis of bromo-substituted benzotriazines often relies on starting with a pre-brominated aromatic precursor. prepchem.comnih.gov
Synthesis via Substituted Anilines and Guanidine (B92328) Bases
A highly effective and convergent strategy for the synthesis of 3-amino-1,2,4-benzotriazines involves the use of substituted anilines and a source for the C3-N4 portion of the triazine ring, such as guanidine or cyanamide. google.com This "bottom-up" approach allows for the precise placement of substituents on the final molecule by selecting the appropriately substituted starting aniline.
To obtain this compound, a common starting material is a bromo-substituted 2-nitroaniline. For example, the synthesis of the related 3-amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide (B8399498) is achieved by treating 2-bromo-4-methyl-6-nitroaniline (B1272924) with cyanamide in a mixture of acetic and hydrochloric acid. prepchem.com This reaction proceeds via the formation of a guanidine intermediate from the aniline, followed by cyclization and tautomerization. A patented method describes an improved process for producing 3-amino-1,2,4-benzotriazines by reacting a nitrobenzene (B124822) derivative with a guanidine salt in the presence of a base, which operates at moderate temperatures and avoids halide waste. google.com
| Aniline Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-4-methyl-6-nitroaniline | Cyanamide | Glacial acetic acid, conc. HCl, 80°C | 3-Amino-5-bromo-7-methyl-1,2,4-benzotriazine-1-oxide | prepchem.com |
| Nitrobenzene derivative | Guanidine salt, Base | Moderate temperature | 3-Amino-1,2,4-benzotriazine | google.com |
Regioselective Functionalization at Position 7 of the Benzene Ring
The bromine atom at the C7 position of the 3-amino-1,2,4-benzotriazine scaffold is a key functional group for introducing molecular diversity through regioselective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position. These methodologies are critical for developing structure-activity relationships (SAR) in drug discovery programs.
Research has demonstrated the application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the preparation of various substituted 1,2,4-benzotriazine 1-oxides. acs.org The 7-bromo derivative serves as an excellent substrate for these transformations, enabling the introduction of a wide array of aryl, heteroaryl, and amino functionalities.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the 7-Position
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Resulting Structure (Generic) |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Na₂CO₃ | C-C | 7-Aryl-3-amino-1,2,4-benzotriazine |
These reactions typically proceed under mild conditions and exhibit high functional group tolerance, making them highly valuable for the late-stage functionalization of complex molecules.
Preparation of Oxidized Forms: this compound N-Oxides
The N-oxide derivatives of 1,2,4-benzotriazines, particularly the 1-oxides and 1,4-dioxides, are of significant interest due to their biological activities. The synthesis of these oxidized forms requires controlled reaction conditions to achieve the desired regioselectivity.
The most common route to 3-amino-7-halo-1,2,4-benzotriazine 1-oxides involves a two-step process starting from a substituted 2-nitroaniline. acs.orgacs.org For the synthesis of this compound 1-oxide, the process begins with the condensation of 4-bromo-2-nitroaniline (B116644) with cyanamide to form an intermediate guanidine. acs.orgnih.gov This intermediate is then cyclized under basic conditions, typically using sodium hydroxide, to yield the desired 1-oxide derivative. acs.org This condensation-cyclization reaction can yield modest results, with yields reported in the range of 15-45%. acs.org
Table 2: Synthesis of this compound 1-Oxide
| Step | Starting Materials | Reagents | Product |
|---|---|---|---|
| 1. Condensation | 4-bromo-2-nitroaniline, Cyanamide | - | N-(4-bromo-2-nitrophenyl)guanidine |
The synthesis of 3-amino-1,2,4-benzotriazine 1,4-dioxides is generally achieved by the further oxidation of the corresponding 1-oxide precursors. acs.orgnih.gov This second N-oxidation step requires careful selection of the oxidizing agent to efficiently convert the 1-oxide to the 1,4-dioxide without causing degradation of the heterocyclic ring.
Commonly used oxidizing agents include hydrogen peroxide in a suitable acid, such as acetic acid or trifluoroacetic acid. acs.org The reaction conditions must be controlled, as treatment with strong bases can lead to the decomposition of the desired 1,4-dioxide product. acs.org A series of 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives have been successfully synthesized using these methods for evaluation of their biological activities. nih.govresearchgate.net An alternative patented method involves reacting benzofurazan-1-oxide with disodium (B8443419) cyanamide in a buffered solution to directly produce the 1,4-dioxide. wipo.intgoogle.com
Table 3: Oxidation of 1-Oxide to 1,4-Dioxide
| Starting Material | Oxidizing Agent (Typical) | Solvent (Typical) | Product |
|---|
Emerging Methodologies in Sustainable Synthesis for 1,2,4-Benzotriazine Derivatives
Modern synthetic chemistry is increasingly focused on the development of sustainable and environmentally friendly processes. For the synthesis of 1,2,4-benzotriazine derivatives, emerging methodologies aim to improve efficiency, reduce waste, and utilize safer reagents.
One significant advancement is the use of microwave irradiation. mdpi.comnih.gov In the synthesis of related heterocyclic compounds, microwave-assisted reactions have been shown to dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods. mdpi.comnih.gov For example, the fluorination of benzo acs.orgnih.govresearchgate.nettriazin-7-ones was significantly accelerated using microwave heating at 120 °C. mdpi.com This technology offers a greener alternative by reducing energy consumption and often allowing for the use of smaller quantities of solvents.
Additionally, research is ongoing to develop synthetic routes that avoid harsh reagents and minimize the production of toxic byproducts. acs.org This includes the development of novel catalytic systems and one-pot procedures that streamline synthetic sequences. The use of multicomponent reactions and greener solvents are also key areas of focus in the sustainable synthesis of 1,2,4-triazole (B32235) and related benzotriazine scaffolds. nih.gov
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| This compound 1-oxide |
| This compound 1,4-dioxide |
| 3-amino-1,2,4-benzotriazine 4-oxide |
| 4-bromo-2-nitroaniline |
| N-(4-bromo-2-nitrophenyl)guanidine |
| Cyanamide |
| Sodium hydroxide |
| Hydrogen peroxide |
| Acetic acid |
| Trifluoroacetic acid |
| Palladium(II) acetate |
| Triphenylphosphine |
| Tris(dibenzylideneacetone)dipalladium(0) |
| Xantphos |
| Sodium carbonate |
| Cesium carbonate |
| Benzofurazan-1-oxide |
| Disodium cyanamide |
| Selectfluor |
Chemical Reactivity and Transformation Studies of 3 Amino 7 Bromo 1,2,4 Benzotriazine Derivatives
Reactions at the 3-Amino Substituent
Derivatization and Functional Group Interconversions
The primary amino group at the 3-position of the 1,2,4-benzotriazine (B1219565) ring system can undergo various derivatization reactions. These reactions are crucial for creating libraries of compounds with diverse functionalities. Common derivatizations include acylation and alkylation. For instance, the reaction with acyl chlorides or anhydrides can introduce various acyl groups, leading to the formation of amide derivatives. Similarly, alkylation reactions can introduce alkyl or arylalkyl substituents.
A significant functional group interconversion is the diazotization of the 3-amino group. Treatment with nitrous acid can convert the amino group into a diazonium salt. These diazonium salts are versatile intermediates that can be subsequently displaced by a variety of nucleophiles, allowing for the introduction of groups such as hydroxyl, cyano, or halogens at the 3-position. This strategy significantly expands the synthetic utility of the 3-amino-1,2,4-benzotriazine core.
Reactivity towards Carbonitrile, Carbonyl, and Isothiocyanate Reagents
The nucleophilic nature of the 3-amino group allows it to react with various electrophilic reagents, including carbonitriles, carbonyl compounds, and isothiocyanates.
The reaction of 3-amino-1,2,4-triazines with carbonitrile reagents, particularly those activated by an adjacent electron-withdrawing group, can lead to the formation of fused heterocyclic systems. For example, reactions with dicyanomethylene compounds can result in the formation of pyrimido[1,2-b] uzh.chnih.govnih.govtriazine derivatives.
Condensation reactions with carbonyl compounds, such as aldehydes and ketones, can yield Schiff base intermediates (imines). These imines can be stable products themselves or can undergo further intramolecular cyclization reactions to form more complex fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrimido[1,2-b] uzh.chnih.govnih.govtriazine derivatives through an initial condensation followed by cyclization.
The reaction with isothiocyanates provides a route to thiourea (B124793) derivatives. The amino group attacks the electrophilic carbon of the isothiocyanate, leading to the formation of N-(7-bromo-1,2,4-benzotriazin-3-yl)-N'-substituted thioureas. These thiourea derivatives can serve as precursors for further cyclization reactions to generate thiazolo[2,3-c] uzh.chnih.govnih.govbenzotriazines.
Reactions on the Bromine Atom at Position 7
The bromine atom at the 7-position of the 1,2,4-benzotriazine ring is a key handle for carbon-carbon and carbon-heteroatom bond formation through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The 7-bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 7-bromo-1,2,4-benzotriazine with boronic acids or their esters in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the 7-position. Studies on related bromo-substituted heterocycles, such as 5-bromo-1,2,3-triazine, have demonstrated the feasibility of such couplings, achieving good to excellent yields with various boronic acids. uzh.chnih.govresearchgate.netuzh.chchemrxiv.org For instance, the coupling of 7-iodo-1,3-diphenyl-1,2,4-benzotriazin-4-yl radicals with boronic acids has been reported to proceed in high yields. rsc.org
Heck Reaction: The Heck reaction enables the vinylation of the 7-position by coupling with alkenes in the presence of a palladium catalyst and a base. This reaction provides access to 7-vinyl-1,2,4-benzotriazine derivatives, which can be further functionalized.
Sonogashira Coupling: This reaction involves the coupling of the 7-bromo-1,2,4-benzotriazine with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst. This provides a direct route to 7-alkynyl-1,2,4-benzotriazine derivatives, which are valuable intermediates for further transformations.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-withdrawing nature of the 1,2,4-benzotriazine ring system can facilitate nucleophilic aromatic substitution (SNAr) of the bromine atom at the 7-position, particularly with strong nucleophiles. The presence of the amino group at the 3-position, being an electron-donating group, might somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted benzotriazine. However, SNAr reactions can still be achieved under appropriate conditions.
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) would yield the 7-methoxy derivative, while reaction with sodium thiophenoxide would give the 7-(phenylthio) derivative. Amines can also displace the bromine atom, leading to the formation of 7-amino-substituted 1,2,4-benzotriazines. The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent.
Transformations of the 1,2,4-Triazine (B1199460) Ring System
The 1,2,4-benzotriazine ring system itself can undergo various transformations, including ring-opening, ring-contraction, and annulation reactions, leading to the formation of other heterocyclic structures.
Denitrogenative reactions, where the N=N bond is cleaved with the extrusion of molecular nitrogen, are a characteristic transformation of some triazine derivatives, particularly 1,2,3-benzotriazin-4(3H)-ones. nih.govresearchgate.net While less common for 3-amino-1,2,4-benzotriazines under typical conditions, such transformations can sometimes be induced photochemically or thermally, leading to ring-contracted products like benzimidazoles.
The 1,2,4-triazine ring can also serve as a diene in inverse-electron-demand Diels-Alder reactions, although the presence of the fused benzene (B151609) ring and the amino substituent can influence its reactivity. More commonly, the existing functional groups are used to build additional rings onto the benzotriazine core. For example, as mentioned in section 3.1.2, condensation reactions with bifunctional reagents can lead to the formation of fused pyrimido[1,2-b] uzh.chnih.govnih.govtriazine systems. nih.gov
Furthermore, the reduction of the triazine ring can lead to dihydro- or tetrahydro-1,2,4-benzotriazine derivatives. For instance, the reduction of 2-nitrophenylhydrazones of ketones can lead to 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. nih.govsemanticscholar.org The stability of these reduced systems can vary, and they may be susceptible to decomposition in acidic media. semanticscholar.org
Electrophilic and Nucleophilic Attack on Ring Nitrogens
The 1,2,4-benzotriazine ring system possesses three nitrogen atoms (N1, N2, and N4), each with distinct electronic characteristics that influence their susceptibility to electrophilic and nucleophilic attack. The presence of an N-oxide group, common in biologically active benzotriazines, further modifies this reactivity.
Electrophilic Attack: Generally, the nitrogen atoms in the triazine ring are nucleophilic. However, direct electrophilic attack on these nitrogens is not always the primary reaction pathway, especially in substituted systems. For instance, studies on the bromination of the related 3-amino-1,2,4-benzothiadiazine-1,1-dioxide scaffold show that electrophilic substitution occurs on the benzene ring rather than on the heteroatom ring. Depending on the reaction conditions, the bromination of 3-amino-1,2,4-benzothiadiazine-1,1-dioxide in N,N-dimethylformamide yields the 7-bromo or 5,7-dibromo derivatives, with no halogenation at the nitrogen atoms being isolated. nih.gov This suggests that for 3-Amino-7-bromo-1,2,4-benzotriazine, further electrophilic substitution would likely occur at the available positions on the benzene ring, influenced by the directing effects of the existing bromo and fused triazine moieties.
Nucleophilic Attack: The reactivity towards nucleophiles is significantly dictated by the specific isomer and the presence of activating groups like N-oxides. In related heterocyclic systems, such as nih.govubc.canih.govtriazolo[1,5-b] nih.govubc.canih.govcapes.gov.brtetrazines, nucleophilic attack has been observed to occur at a nitrogen atom of the tetrazine ring, which is followed by a ring-opening and subsequent ring-closure sequence. nih.gov For 1,2,4-benzotriazines, particularly their N-oxide derivatives, the carbon atoms of the triazine ring are electron-deficient and thus susceptible to nucleophilic attack. The formation of 1,2,3,4-tetrahydrobenzotriazines via the nucleophilic attack of an amino group on a hydrazone carbon, followed by cyclization, is a key step in the synthesis of dihydro-1,2,4-benzotriazines. nih.govsemanticscholar.org This indicates that the C3 atom is a primary site for such intramolecular nucleophilic processes. While direct intermolecular nucleophilic attack on the ring nitrogens of this compound is not extensively documented, the electronic environment suggests that the N-oxide derivatives would be more prone to reactions that involve initial attack at the carbon centers of the triazine ring.
Ring Contraction and Expansion Reactions
The 1,2,4-benzotriazine ring system can undergo structural reorganization, leading to either smaller or larger ring systems under specific reaction conditions.
Ring Contraction: A significant transformation of the 1,2,4-benzotriazine skeleton is its reductive ring contraction to form benzimidazoles. This reaction has been noted to occur when 1,2,4-benzotriazinyl radicals are treated with strong reductants. researchgate.net A review of the chemistry of 1,2,4-triazines further supports this, systematizing data on the contraction of the triazine ring to an imidazole (B134444) ring upon treatment with various agents including reductants, oxidants, and acids. researchgate.net
Another well-known method for ring contraction in cyclic ketones is the Favorskii rearrangement, which proceeds through a cyclopropanone (B1606653) intermediate after treatment with a base. harvard.educhemistrysteps.com While not specifically demonstrated for this compound itself, such pathways are fundamental in organic chemistry for transforming six-membered rings into five-membered ones. chemistrysteps.cometsu.edu
Ring Expansion: In contrast to contraction, ring expansion reactions of 1,2,4-benzotriazines are less common. Studies on the related nih.govubc.canih.govtriazolo[1,5-b] nih.govubc.canih.govcapes.gov.brtetrazine system showed that it did not undergo reactions with malonic ester that would typically lead to the expansion of the tetrazine ring. nih.gov Instead, reaction with the more reactive malononitrile (B47326) resulted in a ring transformation to a triazolopyrimidine. nih.gov This suggests that the 1,2,4-benzotriazine core may favor other reaction pathways over ring expansion. General ring expansion mechanisms often involve the migration of an endocyclic bond to an exocyclic group, such as in pinacol-type rearrangements. wikipedia.org
Table 1: Ring Contraction Reactions of Triazine Systems
| Starting Material Class | Reagent/Condition | Product Class | Reference |
| 1,2,4-Benzotriazinyl Radicals | Strong Reductants | Benzimidazoles | researchgate.net |
| 1,2,4-Triazines | Reducing agents, Oxidants, Acids | Imidazoles | researchgate.net |
| Cyclic α-Halo Ketones | Base (e.g., NaOH, NaOCH₃) | Cyclopentane Carboxylic Acids (Favorskii Rearrangement) | harvard.educhemistrysteps.com |
| Cycloheptyl Alcohol | Acid (e.g., HCl) | Substituted Cyclohexanes | chemistrysteps.com |
Oxidative and Reductive Transformations of the Benzotriazine Core
The redox chemistry of the 1,2,4-benzotriazine core, especially its N-oxide derivatives, is of paramount importance, underpinning the biological activity of compounds like Tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide).
Reductive Transformations: The reduction of 3-amino-1,2,4-benzotriazine 1,4-dioxide derivatives is a stepwise process. nih.gov
One-Electron Reduction: Enzymatic one-electron reduction produces a transient and highly reactive radical anion. ubc.cacapes.gov.brnih.gov EPR spectroscopy has identified this species as a nitroxide radical, with the unpaired electron primarily centered on the N1 nitrogen. nih.gov This radical is considered the key intermediate responsible for the cytotoxic activity of this class of compounds. ubc.ca In the presence of oxygen, this radical can be re-oxidized, generating a superoxide (B77818) radical. nih.gov
Two-Electron Reduction: Further reduction leads to the more stable mono-N-oxide derivatives. The two major metabolites are 3-amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine 4-oxide. nih.gov The 1-oxide is found to be a major, stable metabolite, as it does not readily undergo further enzymatic reduction. In contrast, the 4-oxide is more susceptible to subsequent reduction. nih.gov
Four-Electron Reduction: The final reduction product is the fully deoxygenated 3-amino-1,2,4-benzotriazine. nih.gov
Studies on Tirapazamine and its analogues with substituents on the benzene ring (including at the C7 position) have shown that these substituents modulate the redox properties and the kinetics of the radical species. The one-electron reduced species undergoes a first-order reaction, and the rate is influenced by the substituent. nih.gov
Table 2: Kinetic Data for the One-Electron Reduced Species of Tirapazamine and Analogues at pH 7
| Compound | Substituent | Rate Constant (k) in s⁻¹ | Radical pKᵣ |
| Tirapazamine (1) | None | 112 ± 23 | 6.19 ± 0.05 |
| Analogue (6) | 6-Methoxy | 777 ± 12 | 6.10 ± 0.03 |
| Analogue (7) | 7-Dimethylamino | 1120 ± 29 | 6.45 ± 0.04 |
| Analogue (8) | 8-Methyl | 825 ± 89 | 6.60 ± 0.04 |
| Data sourced from Anderson et al. (2003). nih.gov |
Oxidative Transformations: The oxidation of the benzotriazine core can also occur. Dihydro-1,2,4-benzotriazines are susceptible to oxidation. For example, 3-monosubstituted 3,4-dihydrobenzotriazines are readily oxidized by air to the corresponding aromatic 3-substituted-1,2,4-benzotriazines. semanticscholar.org Furthermore, stable 1,2,4-benzotriazinyl radicals can be oxidized to form compounds such as 1,2,4-benzotriazin-7-ones. researchgate.net This indicates that the benzene part of the fused ring system is also susceptible to oxidative transformation.
Advanced Spectroscopic and Structural Characterization of 3 Amino 7 Bromo 1,2,4 Benzotriazine Compounds
Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular skeleton and the chemical environment of each atom can be constructed.
¹H NMR Spectral Analysis for Proton Environment Mapping
The ¹H NMR spectrum of 3-Amino-7-bromo-1,2,4-benzotriazine is anticipated to reveal distinct signals corresponding to the aromatic protons and the amino group protons. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 5 (H-5), being adjacent to the electron-donating amino group, would likely appear at a distinct chemical shift compared to the protons at positions 6 (H-6) and 8 (H-8). The coupling between these adjacent protons would result in a set of doublets and a doublet of doublets, with typical ortho and meta coupling constants. The protons of the amino (-NH₂) group would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 7.8 - 8.0 | d | J(H5, H6) = ~8-9 |
| H-6 | 7.4 - 7.6 | dd | J(H6, H5) = ~8-9, J(H6, H8) = ~2 |
| H-8 | 8.0 - 8.2 | d | J(H8, H6) = ~2 |
| -NH₂ | 5.0 - 7.0 | br s | - |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectral Analysis for Carbon Skeleton Determination
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, seven distinct carbon signals are expected. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms. The carbon atom attached to the bromine (C-7) would be significantly influenced by the halogen's electronegativity. The carbons of the triazine ring (C-3, C-4a, C-8a) would resonate at characteristic downfield shifts due to the presence of multiple nitrogen atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 150 - 155 |
| C-4a | 130 - 135 |
| C-5 | 125 - 130 |
| C-6 | 120 - 125 |
| C-7 | 115 - 120 |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for H-5 and H-6, and between H-6 and H-8 would confirm their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.
Vibrational Spectroscopy for Functional Group Identification: Infrared (IR) Spectrometry
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show distinct absorption bands. The N-H stretching vibrations of the primary amino group would typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C=N stretching vibrations of the triazine ring would be observed in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500-700 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| C=N Stretch (Triazine) | 1600 - 1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Br Stretch | 500 - 700 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two mass units. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN, N₂, and the bromine atom, providing further corroboration of the structure.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 225/227 | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |
| [M - N₂]⁺ | 197/199 | Loss of a nitrogen molecule |
| [M - HCN]⁺ | 198/200 | Loss of hydrogen cyanide |
| [M - Br]⁺ | 146 | Loss of the bromine atom |
X-ray Crystallography for Precise Solid-State Structural Determination
While spectroscopic methods provide valuable information about the connectivity and electronic environment of atoms in a molecule, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles. This data would confirm the planarity of the benzotriazine ring system and provide insight into the intermolecular interactions, such as hydrogen bonding involving the amino group, that govern the crystal packing. Obtaining suitable crystals for this analysis is a critical prerequisite.
Computational Chemistry and Mechanistic Insights into 3 Amino 7 Bromo 1,2,4 Benzotriazine Reactivity and Interactions
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to predict the optimized geometry and electronic structure of 3-Amino-7-bromo-1,2,4-benzotriazine. For similar, complex heterocyclic systems, DFT calculations using basis sets such as cc-pVTZ have been shown to provide stable, optimized molecular structures. researchgate.net
Such calculations yield crucial information about the distribution of electrons within the molecule, which is key to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Further insights can be gained from Natural Bond Orbital (NBO) analysis, which helps in understanding charge distribution, hybridization, and the nature of intramolecular interactions, such as charge transfer between orbitals. researchgate.net For the broader class of 1,2,4-benzotriazines, DFT studies have been instrumental in correlating their structural features with electronic properties like electron affinity. acs.org
Reaction Pathway Exploration and Transition State Characterization through Density Functional Theory (DFT)
Density Functional Theory (DFT) is a versatile tool for exploring the mechanisms of chemical reactions, including the synthesis of heterocyclic scaffolds like the 1,2,4-benzotriazine (B1219565) core. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including intermediates and, most importantly, transition states.
For instance, in the synthesis of related benzotriazines, DFT calculations have been used to elucidate complex cyclization mechanisms. acs.org To gain insight into a proposed mechanistic pathway, the Gibbs free energy (ΔG‡) of the transition state can be calculated. For example, a study on the formation of a 1,2,3-benzotriazine (B1250035) scaffold via a 6-endo-trig cyclization calculated the transition state energy to be +12.3 kcal/mol, providing a quantitative measure of the reaction's kinetic barrier. acs.org This type of analysis for this compound could illuminate its formation pathways and potential side reactions, aiding in the optimization of synthetic routes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential biological activity of this compound, molecular docking and dynamics simulations are invaluable. These computational techniques predict how a ligand (the benzotriazine derivative) might bind to the active site of a biological target, such as a protein or enzyme.
Molecular Docking: This process involves placing the 3D structure of the ligand into the binding site of a receptor and evaluating the fit using a scoring function. The score estimates the binding affinity, with lower scores typically indicating a more favorable interaction. Docking studies on related benzotriazinone derivatives have been performed against targets like the E. coli Fab-H receptor for potential antibacterial activity and the Vitamin D receptor for anticancer evaluation. sciforum.netresearchgate.net Other studies have docked 1,2,3-benzotriazine-4-one derivatives into the C-Met kinase active site to investigate their potential as anticancer agents, identifying key hydrogen bonds and other interactions. researchgate.net Such studies could be applied to this compound to screen for potential biological targets and guide the design of more potent analogs.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted ligand-receptor complex over time. By simulating the movements of atoms in the system, MD provides a more dynamic and realistic view of the binding, assessing the flexibility of both the ligand and the protein and the persistence of key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
A QSAR study was conducted on a series of 53 1,2,4-benzotriazines as inhibitors of the sarcoma family of protein tyrosine kinases. researchgate.net The models were developed using the Monte Carlo method, where molecular structures were represented by the Simplified Molecular Input Line Entry System (SMILES). The statistical quality of the models was high, indicating strong predictive power. researchgate.net The best model showed excellent correlation for both the training and validation sets, allowing researchers to identify specific molecular fragments that either increase or decrease inhibitory activity. researchgate.net This information is critical for the computer-aided design of new and more potent inhibitors based on the 1,2,4-benzotriazine scaffold.
Table 1: Statistical Characteristics of a QSAR Model for 1,2,4-Benzotriazine Src Inhibitors
| Data Set | R² (Correlation Coefficient) | Q² (Cross-Validation Coefficient) |
|---|---|---|
| Test Set | 0.8350 | 0.7491 |
| Validation Set | 0.9655 | 0.9261 |
Data sourced from a study on 1,2,4-benzotriazines as Src inhibitors. researchgate.net
Redox Behavior and Electron Affinity Studies of 1,2,4-Benzotriazine Quinoidal Derivatives
The redox properties of 1,2,4-benzotriazines are of significant interest, particularly for applications in materials science and as bioreductive drugs. Studies on quinoidal 1,2,4-benzotriazine derivatives have systematically investigated how structural modifications impact their electron-accepting abilities. acs.orgnih.gov
Cyclic voltammetry (CV) is a key experimental technique used to measure the reduction potentials of these compounds. Research on 1,3-diphenyl-1,2,4-benzotriazin-7(1H)-one showed that its electron affinity could be significantly improved by introducing electron-withdrawing groups. acs.orgacs.org For example, replacing the C3-phenyl group with a trifluoromethyl group, or the C7 carbonyl with an ylidenemalononitrile group, resulted in less negative reduction potentials, indicating a greater ease of reduction. nih.gov The combination of a C3 trifluoromethyl and a C7 ylidenemalononitrile group produced one of the most electron-deficient analogues, with a first reduction potential (E1/2–1/0) of approximately -0.65 V, a significant improvement over the parent compound's -1.20 V. acs.orgnih.gov These experimental findings are often supported by DFT calculations to understand the underlying electronic effects. acs.org
Table 2: Reduction Potentials of Selected Quinoidal 1,2,4-Benzotriazine Derivatives
| Compound Moiety | First Reduction (E1/2–1/0) [V] | Second Reduction (E1/2–2/–1) [V] |
|---|---|---|
| Parent Quinonimine | -1.20 | - |
| C7 Ylidenemalononitrile | ~-0.86 | ~-1.67 |
| C3 Trifluoromethyl + C7 Ylidenemalononitrile | -0.66 | -1.40 |
| Thiadiazolo-fused + C3 Trifluoromethyl + C7 Ylidenemalononitrile | -0.64 | -1.35 |
Data represents approximate values sourced from studies on quinoidal 1,2,4-benzotriazines. acs.org
Medicinal Chemistry and Pharmacological Potential of 3 Amino 7 Bromo 1,2,4 Benzotriazine and Its Analogs
Rational Design and Structure-Activity Relationship (SAR) Studies for Bioactive Benzotriazines
The design of bioactive benzotriazines is a meticulous process, heavily reliant on understanding the structure-activity relationships (SAR) that govern their therapeutic efficacy. For instance, in the context of anti-HIV agents, a systematic analysis of over 40 benzotriazole (B28993) and benzotriazine analogs was conducted to identify the structural motifs crucial for their biological activity. nih.gov This research revealed that specific substitutions on the benzotriazine core are essential for the desired therapeutic effect. nih.gov
Similarly, SAR studies on benzotriazine di-N-oxide analogs of SR 4233 (tirapazamine) have provided valuable insights. nih.gov Researchers have found correlations between the physicochemical characteristics of these analogs and their biological properties, such as hypoxic and aerobic toxicity. nih.gov For example, both hypoxic cytotoxicity and the stimulation of oxygen consumption were positively correlated with the polarographic half-wave reduction potential (E1/2), which is a measure of electron affinity. nih.gov This suggests that the electronic properties of the substituents on the benzotriazine ring play a critical role in their mechanism of action. nih.gov
Furthermore, the development of new anti-inflammatory drugs has also benefited from SAR studies of benzimidazole (B57391) derivatives, which share structural similarities with benzotriazines. mdpi.com These studies have shown that the nature and position of substituents on the heterocyclic ring significantly influence the anti-inflammatory activity. mdpi.com For example, substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold have been found to greatly affect the anti-inflammatory response. mdpi.com
Investigation of Anti-Cancer and Anti-Tumor Activities
Benzotriazine derivatives have shown significant promise as anti-cancer and anti-tumor agents, primarily due to their ability to exploit the unique microenvironment of solid tumors.
Modulation of Kinase Pathways (e.g., Src Kinase Inhibition)
One of the key mechanisms through which benzotriazines exert their anti-cancer effects is by modulating kinase pathways. For instance, 3-aminobenzo[e] nih.govnih.govjrasb.comtriazines have been identified as inhibitors of Src kinase, a protein tyrosine kinase that is often overactive in cancer cells. researchgate.net Inhibition of Src kinase can disrupt signaling pathways that are crucial for tumor growth and survival. A screening of a combinatorial library of 1,4-benzodiazepines, which are structurally related to benzotriazines, yielded novel ligands for Src. nih.gov The lead compound from this screening demonstrated an IC50 of 73 microM against Src and was found to inhibit the colony formation of colon adenocarcinoma cells that are dependent on Src activity. nih.gov
Derivatives of 4,5,6,7-tetrabromobenzotriazole (B1684666) (TBBt) have also been identified as highly selective and potent inhibitors of protein kinase CK2, with IC50 values in the low micromolar range. nih.gov Treatment of various cell lines with TBBt has been shown to affect cell viability and induce apoptosis. nih.gov
Hypoxia-Activated Prodrug Mechanisms and Bioreductive Activation
A hallmark of solid tumors is the presence of hypoxic (low oxygen) regions, which can be exploited for targeted cancer therapy. nih.gov Benzotriazine di-oxides, such as tirapazamine (B611382) (SR 4233), are a class of hypoxia-activated prodrugs that are selectively activated under hypoxic conditions. nih.govnih.gov This selective activation leads to the formation of a cytotoxic species that can kill cancer cells. nih.govnih.gov
The mechanism of activation involves a one-electron reduction of the prodrug, which generates an oxidizing radical. nih.govnih.gov This radical can then cause oxidative damage to cellular components, leading to cell death. nih.govnih.gov The bioreductive activation of these compounds is often catalyzed by enzymes such as cytochrome P-450 (CYP) reductase. nih.gov
SN30000, a second-generation benzotriazine-N-oxide, is a modified analog of tirapazamine that has shown superior antineoplastic effects and hypoxia selectivity in preclinical studies. nih.gov Researchers have also explored dual-targeting strategies, combining hypoxia-selectivity with pH-dependent targeting to further enhance the tumor selectivity of these prodrugs. nih.gov
Interaction with DNA and Induction of Cellular Damage
The cytotoxic effects of many benzotriazine derivatives are mediated through their interaction with DNA and the induction of cellular damage. Following bioreductive activation, the resulting radical species can cause DNA damage, including single- and double-strand breaks. nih.govresearchgate.net
Studies on tirapazamine have shown that it selectively causes DNA damage in hypoxic tumor cells. researchgate.netacs.org The extent of DNA damage has been found to increase with the acidity of the medium, suggesting that the protonated form of the reduction product is responsible for the cytotoxic action. nih.gov The benzotriazinyl radical of tirapazamine has been shown to oxidize dGMP and 2-deoxyribose, which are components of DNA. nih.gov
Some benzotriazole derivatives have also been shown to inhibit the proliferation of human hepatocarcinoma cells by increasing oxidative stress and causing mitochondrial damage. nih.gov
Immunomodulatory Effects (e.g., STING Pathway Agonism)
Recent research has highlighted the potential of benzotriazine analogs to act as immunomodulatory agents, particularly through the activation of the STING (STimulator of INterferon Genes) pathway. nih.govnih.gov The STING pathway is a critical component of the innate immune system that senses cytosolic DNA and triggers the production of type I interferons and other pro-inflammatory cytokines. nih.govnih.gov
STING agonists are being developed as a novel class of cancer therapeutics, as they can enhance the body's natural anti-tumor immune response. nih.govnih.gov Preclinical studies have shown that STING agonists can promote the priming of CD8+ T cells against tumor-associated antigens and can be effective in combination with other immunotherapies, such as checkpoint blockade. nih.govnih.gov The activation of the STING pathway by benzotriazine analogs represents a promising new avenue for cancer treatment. nih.govnih.gov
Antimicrobial Efficacy and Mechanisms of Action
In addition to their anti-cancer properties, benzotriazine and benzotriazole derivatives have also demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses. jrasb.comnih.govijpsjournal.com
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For example, some benzotriazole derivatives have been shown to inhibit DNA gyrase, an enzyme that is crucial for bacterial DNA replication. benthamdirect.com Others have been found to inhibit ergosterol (B1671047) synthesis in fungi, which is a key component of the fungal cell membrane. ijpsjournal.com
SAR studies have also been instrumental in optimizing the antimicrobial activity of these compounds. jrasb.com For instance, it has been shown that altering aryl and heteroaryl substitutions at specific positions on the benzotriazole ring can enhance antibacterial activity against various bacterial species. jrasb.com
Antibacterial Spectrum and Resistance Mitigation
Analogs of 3-amino-1,2,4-benzotriazine have demonstrated notable antibacterial properties. A prominent example is the antitumor drug 3-amino-1,2,4-benzotriazine-1,4-dioxide, also known as tirapazamine (TPZ), which has been evaluated for its antibacterial efficacy. researchgate.netmdpi.com Studies on tirapazamine and its derivatives, which bear substitutions at the 3-amine position, have shown activity against both Gram-negative bacteria like Escherichia coli and Salmonella enterica, and Gram-positive bacteria such as Staphylococcus aureus. researchgate.netmdpi.com
The antibacterial potency of these compounds, measured by their minimum inhibitory concentrations (MICs), varies significantly with their structural features. researchgate.net For instance, acetyl- and methoxycarbonyl-substituted tirapazamine derivatives have exhibited substantially greater activity, in some cases 4 to 30 times stronger, than the parent compound and even reference antibiotics like chloramphenicol (B1208) and nitrofurantoin. researchgate.net The inhibitory effects are influenced by the steric, lipophilic, and polar characteristics of the substituents. researchgate.net
Furthermore, investigations into resistance mitigation have shown that these benzotriazine derivatives can work in conjunction with conventional antibiotics. researchgate.net When combined with drugs such as ciprofloxacin (B1669076) and nitrofurantoin, tirapazamine and its potent analogs produced enhanced and additive effects, suggesting a potential for synergistic activity. researchgate.net This is particularly significant in the context of growing antibiotic resistance, as these compounds could potentially be used as antibiotic complements to tackle resistant strains. researchgate.net It has been noted that antibiotic-resistant strains of E. coli and S. aureus show similar susceptibility to tirapazamine as the wild-type strains. mdpi.com
Table 1: Minimum Inhibitory Concentrations (MICs) of Tirapazamine and its Analogs against Various Bacterial Strains
| Compound/Analog | E. coli (µM) | S. enterica (µM) | S. aureus (µM) |
|---|---|---|---|
| Tirapazamine (TPZ) | - | - | - |
| Acetyl-substituted TPZ | - | 1.1 | 2.2 |
| Propionylamino-substituted TPZ | 8.5 | 8.5 | 4.3 |
| Methoxycarbonylamino-substituted TPZ | 4.2 | 2.1 | 2.1 |
| Ethoxycarbonylamino-TPZ | 32.0 | - | - |
Data sourced from a preliminary investigation on the antibacterial activity of tirapazamine and its derivatives. mdpi.com
Antifungal Properties against Pathogenic Strains
The benzotriazole and related benzotriazine scaffolds have been a subject of interest in the development of new antifungal agents. nih.gov The increasing incidence of invasive fungal infections, particularly in immunocompromised individuals, has driven the search for more effective and less toxic antifungal drugs. nih.gov Research into various azole derivatives has shown that structural modifications can lead to potent activity against pathogenic fungal strains.
Specifically, studies on benzimidazole and benzotriazole derivatives have indicated that their antifungal efficacy is influenced by the nature of the substituents. nih.gov For example, certain alkylbenzimidazoles and alkylbenzotriazoles have demonstrated activity against various species of Candida, Aspergillus, and dermatophytes. nih.gov In comparative studies, benzimidazole derivatives were found to be more potent than their benzotriazole counterparts. nih.gov Tirapazamine has also been identified as an efficient antifungal agent. mdpi.com This suggests that the core heterocyclic structure is a viable starting point for designing novel antifungals. The exploration of compounds like 3-Amino-7-bromo-1,2,4-benzotriazine is therefore a logical step in the search for new antifungal therapies, particularly for targeting resistant fungal species like Candida albicans and Aspergillus fumigatus. nih.gov
Antiviral Potential, Including HIV and other Viral Targets
The quest for novel antiviral agents has led researchers to explore a wide array of heterocyclic compounds. Heterocyclic di-N-oxides, the class to which tirapazamine belongs, have attracted attention for their potential antiviral activities. mdpi.com The structural similarities between certain nucleoside analogs and the benzotriazine core suggest a potential for these compounds to interfere with viral replication processes.
For instance, 1,2,3-triazolyl nucleoside analogs have been synthesized and evaluated for their antiviral activity, with some showing promise against influenza viruses. nih.gov The mechanism of action for some of these analogs is thought to involve the inhibition of viral RNA-dependent RNA polymerase. nih.gov In the context of HIV, the CXCR4 receptor, which acts as a coreceptor for T-tropic HIV entry into T-lymphocytes, has been a key target for drug development. nih.gov Various small molecules, including isoquinoline-based derivatives, have been developed as CXCR4 antagonists, demonstrating potent anti-HIV activity. nih.gov Given that the broader family of azole and azine compounds are being investigated for antiviral properties, it is plausible that derivatives of 3-amino-1,2,4-benzotriazine could be designed to target specific viral proteins or cellular receptors involved in viral infections.
Antimalarial Activity Investigations
The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitate the discovery of new antimalarial agents. Halogenated heterocyclic compounds have shown promise in this area. nih.gov Research into analogs of 3-amino-7-chloro-1,2,4-benzotriazine (B1593600) 1-oxide has specifically pointed to their potential as antimalarial agents. acs.org This provides a strong rationale for investigating the bromo-substituted counterpart, this compound.
Broader studies on related structures reinforce this potential. For example, 1,2,4-triazolo[4,3-a]pyrazines have been explored as potent in vitro and in vivo antimalarial drug leads. beilstein-journals.org The introduction of different substituents onto this scaffold has been a strategy to generate libraries of unique antimalarial compounds. beilstein-journals.org Similarly, novel tetrazole-based compounds have been identified from phenotypic screens against P. falciparum and have been shown to act by inhibiting hemozoin formation, a critical pathway for the parasite. nih.gov The inclusion of halogens, such as bromine, in various molecular scaffolds has been shown to modulate antimalarial activity, with some halogenated compounds displaying greater efficacy against drug-resistant strains. nih.gov
Exploration of Other Biological Activities
Anti-Inflammatory Response Modulation
Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Derivatives of various heterocyclic systems, including those related to benzotriazines, have been investigated for their ability to modulate inflammatory responses. For example, compounds incorporating a 1,2,3-triazole moiety have been shown to possess anti-inflammatory properties. nih.gov
In studies using lipopolysaccharide (LPS)-induced inflammation models in microglial cells, certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole structure effectively reduced the production of the inflammatory mediator nitric oxide (NO) and decreased the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Furthermore, these compounds were found to downregulate the expression of inflammation-related enzymes like iNOS and COX-2. nih.gov Other research on tricyclic 1,2-thiazine derivatives has identified compounds that preferentially inhibit COX-2 over COX-1, suggesting a potential for more targeted anti-inflammatory action with a better safety profile. mdpi.com These findings indicate that the 1,2,4-benzotriazine (B1219565) scaffold could be a valuable template for designing new anti-inflammatory drugs.
Antiprotozoal Effects
Infections caused by protozoan parasites remain a significant global health problem. The search for new antiprotozoal drugs has included the exploration of various heterocyclic compounds. Amino acid-based structures have served as a scaffold for numerous known antibacterial, antifungal, and antiprotozoal agents. nih.gov
More specifically, scaffolds like 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of essential parasite enzymes. researchgate.net For instance, derivatives of this thiadiazole have been designed to inhibit pteridine (B1203161) reductase-1 (PTR1) in Trypanosoma brucei, the parasite responsible for African trypanosomiasis. researchgate.net PTR1 is a promising drug target for treating trypanosomiasis. The successful targeting of parasite-specific enzymes with heterocyclic inhibitors provides a strategic basis for exploring this compound and its analogs for activity against other protozoal pathogens.
Preclinical Pharmacological Evaluation and Translational Research Considerations
The preclinical assessment of novel therapeutic agents is a critical phase in the drug discovery pipeline, providing essential data on biological activity, mechanism of action, and potential for clinical translation. For this compound and its related analogs, preclinical evaluation focuses on characterizing their pharmacological effects in non-human systems, primarily through in vitro and in vivo studies. These investigations are fundamental to establishing a compound's proof of concept and identifying a path forward for further development.
In Vitro Pharmacological Evaluation
In vitro studies are the cornerstone of early-stage pharmacological assessment, allowing for the rapid screening and detailed mechanistic investigation of new chemical entities in a controlled laboratory environment. Research into 1,2,4-benzotriazine analogs has revealed significant potential, particularly as hypoxia-selective cytotoxins.
A key example is the extensive structure-activity relationship (SAR) studies conducted on analogs of Tirapazamine (3-amino-1,2,4-benzotriazin-3-amine 1,4-dioxide), a compound designed to be activated in the low-oxygen (hypoxic) environments characteristic of solid tumors. acs.org In a study of 34 different 1,2,4-benzotriazin-3-amine (B41255) 1,4-dioxide analogs, researchers systematically varied substituents at the 5-, 6-, 7-, and 8-positions of the benzotriazine ring to understand their impact on physicochemical and biological properties. acs.org
The study found a strong correlation between the electronic properties of the substituents and the one-electron reduction potential (E(1)) of the compounds. acs.org This is a critical parameter, as the bioreductive activation of these compounds to form cytotoxic radicals is central to their mechanism of action. acs.orgnih.gov Generally, electron-withdrawing groups increased both aerobic and hypoxic cytotoxicity. acs.org However, the most favorable profiles, defined by a high hypoxic cytotoxicity ratio (HCR)—the ratio of toxicity under hypoxic versus aerobic conditions—were observed in a specific range of E(1) values. acs.org Analogs with high HCRs (greater than 50) typically had E(1) values between -450 and -510 mV. acs.org
| Ring Position | Substituent | One-Electron Reduction Potential (E(1)) (mV) | Relative Hypoxic Toxicity (RHT) | Hypoxic Cytotoxicity Ratio (HCR) |
| - | H (Tirapazamine) | -456 | 1.0 | - |
| 7 | Halo/Trifluoromethyl | ~ -370 to -400 | Up to 3.9 | - |
| 8 | CF3 | -372 | - | 112 |
| Multiple | Weakly electron-donating | -450 to -510 | - | >50 |
| Data derived from a study on 1,2,4-benzotriazin-3-amine 1,4-dioxide analogs. acs.org RHT is relative to the parent compound, Tirapazamine. A higher HCR indicates greater selectivity for hypoxic cells. |
Further in vitro research on related heterocyclic structures, such as benzotriazole derivatives, has also shown promising anticancer activity. A novel synthesized benzotriazole derivative, TAJ1, demonstrated significant cytotoxic effects against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, while showing minimal impact on normal Vero cells. nih.gov This selectivity towards cancer cells is a highly desirable attribute for potential therapeutic candidates. nih.gov
| Cell Line | Treatment | Viable Cells (after 48h) |
| HeLa | TAJ1 | 14.4% |
| MCF-7 | TAJ1 | 6.67% |
| Vero (Normal) | TAJ1 | 91.9% |
| In vitro cytotoxicity of benzotriazole derivative TAJ1. nih.gov |
These in vitro findings underscore the potential of the broader benzotriazine and benzotriazole scaffolds as sources of novel anticancer agents. acs.orgnih.gov The ability to systematically modify the core structure allows for the fine-tuning of electronic and pharmacological properties to optimize potency and selectivity. acs.org
Translational Research Considerations
Translational research aims to bridge the gap between preclinical discoveries and clinical applications. For this compound and its analogs, several key considerations emerge from the preclinical data.
Optimizing the Therapeutic Window: The SAR studies on Tirapazamine analogs highlight a crucial translational concept: balancing potency and selectivity. The results suggest that ring substituents can be used to predictably alter the one-electron reduction potentials. acs.org The ideal candidate would possess a high hypoxic cytotoxicity ratio (HCR), ensuring that it preferentially kills cancer cells in the tumor microenvironment while sparing healthy, well-oxygenated tissues. acs.org Identifying analogs like the 8-CF3 derivative, which combines a high HCR with a high E(1), is a key objective for translational success. acs.org
Understanding the Mechanism of Action: The activation of these compounds via one-electron reduction to produce oxidizing radicals is a fundamental aspect of their function. nih.gov Pulse radiolysis studies have been used to investigate the kinetics of these reactions, revealing how different substituents on the benzotriazine ring affect the rate of radical formation. nih.gov A deep understanding of this bioactivation process is essential for predicting efficacy and for the potential development of biomarkers to identify patients most likely to respond to treatment.
Path to In Vivo Studies: While in vitro assays provide valuable initial data, promising compounds must ultimately be evaluated in animal models. nih.govnih.gov The promising in vitro cytotoxicity and selectivity of compounds like the benzotriazole derivative TAJ1 necessitate further studies to assess their efficacy and pharmacokinetics in vivo. nih.gov These subsequent animal model studies are a critical step in the translational pathway before any consideration for human trials. nih.gov
Patent Landscape and Intellectual Property in 3 Amino 7 Bromo 1,2,4 Benzotriazine Research
Analysis of Patented Synthetic Routes and Intermediate Compounds
The synthesis of 3-amino-1,2,4-benzotriazine derivatives is a key area of patent activity, as control over the manufacturing process is often a primary layer of intellectual property protection. A notable example is a patented method for producing 3-amino-1,2,4-benzotriazines from nitrobenzene (B124822) or its derivatives. numberanalytics.com This process involves the reaction of a nitrobenzene derivative with a guanidine (B92328) salt in the presence of a base, offering the advantage of moderate reaction temperatures and the avoidance of halide wastes and acidic byproducts. numberanalytics.com
While this patent describes a general route, the synthesis of 3-Amino-7-bromo-1,2,4-benzotriazine would necessitate the use of a specifically substituted starting material, such as a 4-bromo-substituted nitrobenzene derivative. The claims within such patents are often broad enough to cover a range of substituted benzotriazines, thereby protecting a family of related compounds.
The patenting of synthetic routes also frequently includes claims for key intermediate compounds. These are chemical precursors that are essential for the formation of the final product. By patenting these intermediates, inventors can prevent competitors from using the same synthetic pathway, even if the final compound is not itself patented. For the synthesis of this compound, a key intermediate could be a bromo-substituted phenylhydrazine (B124118) or a related compound that undergoes cyclization to form the benzotriazine ring.
Another patented approach to related benzotriazine structures involves the use of benzofurazan-1-oxide, which is reacted with disodium (B8443419) cyanamide (B42294). researchgate.net The resulting 3-amino-1,2,4-benzotriazine 1,4-dioxide can then be further modified. The adaptation of such a route to produce a 7-bromo derivative would depend on the availability of the corresponding bromo-substituted benzofurazan-1-oxide.
The following table summarizes some of the patented synthetic approaches and the types of intermediate compounds that are relevant to the synthesis of this compound.
| Synthetic Approach | Key Reactants/Intermediates | Patent Reference (Example) |
| From Nitrobenzene Derivatives | Nitrobenzene derivative, Guanidine salt, Base | US7129349B2 numberanalytics.com |
| From Benzofurazan-1-oxide | Benzofurazan-1-oxide, Disodium cyanamide | NZ323602A researchgate.net |
Review of Patent Claims Related to Therapeutic Applications of Benzotriazine Derivatives
The 1,2,4-benzotriazine (B1219565) scaffold is a privileged structure in medicinal chemistry, and numerous patents claim its derivatives for a wide range of therapeutic applications. While patents specifically claiming this compound for therapeutic use are not prominently found, the broader patent landscape for benzotriazine derivatives provides a strong indication of the potential areas of application for this compound.
A significant area of patent activity for benzotriazine derivatives is in cancer therapy. For example, tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) and its analogues have been investigated as antitumor agents that are activated under hypoxic conditions. scirp.orgnih.gov Patents in this area often claim the use of these compounds for the treatment of solid tumors, either as monotherapy or in combination with other anticancer agents.
More recently, benzotriazole (B28993) derivatives have been patented as agonists for Toll-like receptor 7 (TLR7). numberanalytics.com TLR7 agonists are a class of immunomodulatory agents that can stimulate the innate immune system and have potential applications in the treatment of viral infections and cancer. numberanalytics.com The patent claims for these compounds typically cover a genus of structures with a benzotriazole core, and it is conceivable that a derivative such as this compound could fall within the scope of such claims if it demonstrates the required activity.
The following table provides an overview of the types of therapeutic applications that have been claimed in patents for benzotriazine derivatives.
| Therapeutic Area | Mechanism of Action (Example) | Example Compound Class | Patent Reference (Example) |
| Oncology | Hypoxia-activated prodrugs | 3-amino-1,2,4-benzotriazine 1,4-dioxides | - |
| Immunology/Oncology | Toll-like receptor 7 (TLR7) agonists | Benzotriazole derivatives | 20200024279 numberanalytics.com |
| Various | Kinase inhibitors, Anti-inflammatory agents, etc. | Substituted benzotriazines | - |
Strategic Considerations for Intellectual Property Development in Novel Benzotriazine Scaffolds
Developing a robust intellectual property portfolio for novel benzotriazine scaffolds like this compound requires a multi-faceted strategic approach. The primary goal is to secure broad and defensible patent protection that maximizes the commercial potential of the innovation.
One of the first considerations is the type of patent to pursue. For a new chemical entity, a composition of matter patent is the most valuable, as it provides protection for the molecule itself, regardless of how it is made or used. To be patentable, the compound must be novel, non-obvious, and have a specific utility. numberanalytics.com
In addition to patenting the final compound, a comprehensive IP strategy should also include claims for:
Synthetic methods: New and inventive methods for preparing the compound can be patented, providing an additional layer of protection. numberanalytics.com
Intermediates: As discussed previously, patenting key intermediates can block competitors from using the same synthetic route.
Formulations: Novel pharmaceutical formulations of the compound with improved properties, such as enhanced stability or bioavailability, can also be patented.
New uses: If a new therapeutic application for the compound is discovered, a method-of-use patent can be obtained, even if the compound itself is already known.
When drafting patent claims for a new benzotriazine scaffold, it is often advantageous to use a Markush structure. This allows for the claiming of a genus of related compounds, defined by a common core structure and a set of variable substituents. This approach can provide broader protection than a patent that only claims a single, specific compound.
Furthermore, it is important to consider the global patent strategy. Filing for patent protection in key markets around the world is essential for protecting the commercial potential of a new drug candidate. This typically involves filing a patent application under the Patent Cooperation Treaty (PCT), which provides a streamlined process for seeking patent protection in multiple countries.
Finally, freedom-to-operate (FTO) analysis is a critical component of any IP strategy. This involves a thorough search of the patent literature to ensure that the development and commercialization of the new benzotriazine scaffold does not infringe on any existing patents.
Future Perspectives and Emerging Research Directions
Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Selectivity
The translation of promising compounds from laboratory to clinical use hinges on the availability of robust, scalable, and efficient synthetic routes. Historically, the synthesis of benzotriazine derivatives often involved harsh conditions, multi-step procedures, and the use of potentially toxic reagents like sodium nitrite, which can lead to undesirable byproducts. acs.org The future of synthesizing 3-Amino-7-bromo-1,2,4-benzotriazine and its analogs lies in the development of next-generation methodologies that prioritize efficiency, selectivity, and sustainability.
Emerging research is focused on several key areas:
One-Pot and Convergent Syntheses: Strategies that combine multiple reaction steps into a single operation without isolating intermediates are highly sought after. nih.gov These "one-pot" methods, along with convergent strategies where different fragments of the molecule are synthesized separately and then combined, significantly reduce waste, time, and cost. nih.govresearchgate.net
Catalysis: The use of transition metal catalysts (e.g., platinum, cobalt, nickel) and organocatalysts is enabling milder reaction conditions and novel bond formations, leading to higher yields and greater functional group tolerance. nih.govresearchgate.net For example, new methods for creating the benzotriazine core involve innovative cyclization reactions that avoid harsh traditional reagents. nih.govrsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, which can improve reaction yields, safety, and scalability compared to traditional batch processing. This technology is particularly promising for the large-scale production required for clinical development.
| Synthetic Approach | Description | Key Advantages | Representative Research Focus |
|---|---|---|---|
| Traditional Methods | Often involve multi-step diazotization of substituted anilines using strong acids and nitrites. | Well-established and understood. | - |
| Convergent Synthesis | Key intermediates are prepared via separate routes and combined in a final step. | High overall efficiency, facilitates analog creation. nih.gov | Development of versatile hydrazinecarboximidamide intermediates. nih.gov |
| Catalytic Cyclization | Use of metal or organocatalysts to facilitate the ring-forming reaction under milder conditions. | Avoids harsh reagents, improves yield and selectivity. acs.orgnih.gov | Intramolecular heterocyclization of azide (B81097) precursors. acs.org |
| One-Pot Protocols | Multiple synthetic transformations occur in a single reaction vessel. | Reduces time, cost, and chemical waste. researchgate.net | Combinatorial approaches for generating diverse libraries of triazoles. researchgate.net |
Discovery of Novel Biological Targets and Therapeutic Applications for this compound Analogs
While early benzotriazine research led to broad-spectrum cytotoxic agents like Tirapazamine (B611382), which targets hypoxic tumor cells, the future lies in precision medicine. nih.gov The this compound scaffold is now being explored for its potential to selectively inhibit specific proteins that drive disease, particularly in oncology.
A primary area of focus is the inhibition of protein kinases, enzymes that are often dysregulated in cancer and other diseases. frontiersin.org Kinase inhibitors have become a cornerstone of targeted cancer therapy. researchgate.net Analogs of 3-amino-1,2,4-benzotriazine have shown promise as inhibitors of several critical kinases, including:
Pyruvate Dehydrogenase Kinase (PDK1): Inhibition of PDK1 can reverse the metabolic shift seen in aggressive cancer cells, representing a promising strategy for cancers like pancreatic ductal adenocarcinoma.
Src Kinases: These kinases are involved in cell growth and motility, and their inhibition can be effective against various cancer cell lines.
Other Kinase Targets: Research is expanding to include other members of the kinome, such as Janus kinases (JAK) and cyclin-dependent kinases (CDK), which are involved in inflammatory diseases and cell cycle regulation, respectively. frontiersin.orgrsc.org
Beyond kinases, research is uncovering other novel targets. For instance, benzotriazinone derivatives have been investigated as inhibitors of enzymes like leukotriene A4 hydrolase (LTA4H) and alpha-glucosidase, suggesting potential applications in inflammation and diabetes, respectively. nih.gov Furthermore, related benzotriazole (B28993) structures have shown activity against microbial and viral targets, opening avenues for the development of new anti-infective agents. acs.orgnih.gov
| Compound Class | Biological Target | Potential Therapeutic Application | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazine derivatives | Pyruvate Dehydrogenase Kinase 1 (PDK1) | Pancreatic Cancer | acs.org |
| Benzotriazine-based compounds | Src, VEGFr2, BCR-ABL kinases | Various Cancers | |
| 1,2,3-Benzotriazin-4-one derivatives | Leukotriene A4 hydrolase (LTA4H) | Inflammatory Diseases | nih.gov |
| Benzotriazinone carboxamides | Alpha-glucosidase | Diabetes Mellitus | nih.gov |
| 3-Amino-1,2,4-benzotriazine 1,4-dioxides | Hypoxic cell cytotoxicity | Solid Tumors | nih.gov |
| Benzotriazole derivatives | Various viral proteins | Antiviral Therapy | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Benzotriazine Drug Discovery
The process of discovering and optimizing a new drug is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process. acs.org For the this compound scaffold, AI/ML can be applied across the entire discovery pipeline. nih.gov
Key applications include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel protein targets for which benzotriazine analogs might be effective inhibitors. cas.org
Virtual Screening and Hit Identification: ML models can rapidly screen virtual libraries containing millions or even billions of chemical structures to predict which molecules are most likely to bind to a specific target. This dramatically reduces the number of compounds that need to be synthesized and tested in the lab. nih.gov
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate the chemical structures of known benzotriazine analogs with their biological activity. cas.org These models can then predict the activity of new, unsynthesized compounds, guiding medicinal chemists to design more potent molecules.
De Novo Drug Design: Generative AI models can design entirely new molecules, optimized for properties like high potency against the target and low predicted toxicity, all based on the foundational this compound structure.
ADMET Prediction: Predicting a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early in development is crucial. AI models are increasingly used to forecast these properties, helping to eliminate compounds likely to fail in later clinical stages. nih.gov
| AI/ML Application | Function in Benzotriazine Drug Discovery | Potential Impact |
|---|---|---|
| Predictive Modeling (e.g., KinasePred) | Predicts interactions between benzotriazine analogs and protein kinases. newswise.com | Accelerates identification of potent and selective kinase inhibitors. |
| Virtual High-Throughput Screening | Screens large digital libraries of virtual benzotriazine compounds against a target. | Reduces cost and time of initial "hit" finding. nih.gov |
| Generative Models | Designs novel benzotriazine structures optimized for desired properties. | Expands chemical space and discovers novel intellectual property. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of new analogs. nih.gov | Increases success rate by identifying problematic compounds early. |
| Frameworks (e.g., KUALA) | Uses ML to reposition known molecules against new kinase targets. springernature.com | Finds new uses for existing compounds and identifies polypharmacology. |
Exploration of Multifunctional 1,2,4-Benzotriazine (B1219565) Architectures
The complexity of diseases like cancer, which often involve multiple redundant signaling pathways, is driving interest in multifunctional drugs. Instead of a "one drug, one target" approach, researchers are designing single chemical entities that can modulate multiple targets simultaneously. This concept, known as polypharmacology, offers the potential for synergistic efficacy and a way to overcome drug resistance. aacrjournals.org
The this compound scaffold is an ideal starting point for creating such multifunctional architectures. Future research will likely focus on:
Dual-Target Kinase Inhibitors: Designing benzotriazine analogs that can simultaneously inhibit two different kinases in a critical cancer pathway (e.g., PI3K and mTOR, or EGFR and BRAF). frontiersin.org This can create a more robust blockade of tumor signaling than inhibiting either target alone.
Hybrid Molecules: Covalently linking the benzotriazine core to another pharmacophore known to act on a different target. This could combine, for example, kinase inhibition with the disruption of protein-protein interactions or microtubule dynamics.
Targeted Degraders (PROTACs): An exciting new modality involves creating Proteolysis-Targeting Chimeras (PROTACs). A PROTAC based on the benzotriazine scaffold would function by binding to the target protein on one end and to an E3 ubiquitin ligase on the other, hijacking the cell's natural protein disposal system to destroy the target protein rather than just inhibit it. This approach has the potential to overcome resistance mechanisms associated with traditional inhibitors. nih.gov
The exploration of these sophisticated, multifunctional architectures represents a new frontier in medicinal chemistry, where the this compound core can serve as a versatile and powerful platform for innovation.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-Amino-7-bromo-1,2,4-benzotriazine, and how are intermediates characterized?
- Methodological Answer : Synthesis often involves functionalizing the benzotriazine core with bromine and amino groups. For example, bromination of 3-amino-1,2,4-benzotriazine derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Intermediates should be characterized via H/C NMR, high-resolution mass spectrometry (HRMS), and FTIR to confirm regioselectivity and purity. For structurally related compounds, modified Sandmeyer reactions with tert-butyl nitrite (t-BuONO) have been employed to introduce substituents on aromatic rings .
Q. How is the hypoxic selectivity of this compound evaluated in vitro?
- Methodological Answer : Hypoxic selectivity is typically assessed using clonogenic survival assays under normoxic (20% O) vs. hypoxic (<0.1% O) conditions. Cells are exposed to the compound, and surviving fractions are quantified. For example, tirapazamine analogs (structurally similar) showed 10–100× greater cytotoxicity under hypoxia due to oxygen-sensitive bioreduction generating DNA-damaging radicals .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR : To verify bromine substitution patterns and amine proton environments.
- HRMS : For exact mass confirmation (e.g., [M+H] peak).
- X-ray crystallography : To resolve ambiguities in regiochemistry, as seen in studies of tirapazamine derivatives .
Advanced Research Questions
Q. How do conflicting data on the DNA damage mechanism of benzotriazine derivatives inform experimental design?
- Methodological Answer : Two proposed mechanisms for related compounds like tirapazamine include (1) direct radical-mediated DNA strand cleavage and (2) hydroxyl radical generation via redox cycling. To resolve contradictions, use spin-trapping agents (e.g., DMPO) in electron paramagnetic resonance (EPR) to detect radical intermediates. Additionally, compare DNA damage profiles (e.g., comet assays) under varying oxygen levels .
Q. What metabolic pathways are implicated in the activation/toxicity of this compound, and how are metabolites identified?
- Methodological Answer : Metabolism studies use liver microsomes or in vivo models with LC-MS/MS analysis. For instance, tirapazamine undergoes one-electron reduction to form a radical anion, which fragments into reactive species. Stable isotope labeling and tandem MS can identify adducts with DNA bases (e.g., guanine oxidation products) .
Q. How can researchers optimize the hypoxia-selective cytotoxicity of this compound analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on:
- Electron-withdrawing groups : Enhance redox potential for selective hypoxic activation.
- Substituent positioning : Bromine at the 7-position may sterically hinder detoxification pathways in normoxic cells.
- Pharmacokinetic profiling : Measure logP values and plasma stability to balance bioavailability and metabolic activation .
Data Contradiction Analysis
Q. Why do some studies report variable hypoxic cytotoxicity ratios (HCRs) for benzotriazine derivatives?
- Methodological Answer : Discrepancies arise from:
- Oxygen gradients : Tumor spheroid vs. monolayer models yield different HCRs due to oxygen diffusion limits.
- Cell line variability : Differences in reductase enzyme expression (e.g., NADPH:cytochrome P450 oxidoreductase) affect bioreduction efficiency.
- Assay conditions : Clonogenic vs. MTT assays may prioritize long-term survival vs. acute toxicity .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
